molecular formula C12H18O B1620158 Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl- CAS No. 46170-85-8

Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl-

Cat. No. B1620158
CAS RN: 46170-85-8
M. Wt: 178.27 g/mol
InChI Key: SIINAHBZNVOMMM-UHFFFAOYSA-N
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Description

Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl- , also known as 2,6-bis(1,1-dimethylethyl)phenol , is an organic compound with the chemical formula C₁₄H₂₂O . It falls under the category of phenolic compounds and is characterized by its aromatic ring structure with hydroxyl (-OH) functional groups attached. The compound is colorless and has industrial applications as an antioxidant and stabilizer in various materials .


Synthesis Analysis

The synthesis of 2,6-bis(1,1-dimethylethyl)phenol involves the alkylation of phenol using tert-butyl chloride or tert-butanol. The reaction typically occurs under acidic conditions, resulting in the substitution of two hydrogen atoms on the phenolic ring with tert-butyl groups. The process yields the final product, which is a white crystalline solid .


Molecular Structure Analysis

The molecular structure of 2,6-bis(1,1-dimethylethyl)phenol consists of a benzene ring with two tert-butyl (1,1-dimethylethyl) groups attached at positions 2 and 6. The hydroxyl group (-OH) is also present at position 3. The compound’s IUPAC name reflects this arrangement .

Scientific Research Applications

Novel Polymeric Materials

A study by Li et al. synthesized 2,4,6-Tri(dimethylaminomethyl)-phenol as a trifunctional moiety, which was incorporated into poly(2,6-dimethyl-1,4-phenylene oxide) to obtain a novel quaternary ammonium functionalized polymer. This polymer demonstrated high conductivity, low swelling ratio, and water uptake, indicating its potential application in the development of alkaline anion exchange membranes for fuel cells (Qing Li, Lei Liu, Qingqing Miao, Bang-kun Jin, & Ruke Bai, 2014).

Natural Antioxidant Sources

Research by Bouftira, Abdelly, and Sfar identified a naturally occurring compound structurally similar to BHT, known as 2, 6-Bis (1.1-dimethylethyl)-4-methylphenol, in the leaf extract of Mesembryanthemum crystallinum. This compound exhibited significant antioxidant activity, suggesting its potential as a natural antioxidant for use in food, cosmetics, and pharmaceuticals (I. Bouftira, C. Abdelly, & S. Sfar, 2007).

Chemical Synthesis and Catalysis

A study presented the facile synthesis of 2-(Phenylthio)phenols through a tandem copper(I)-catalyzed C-S coupling/C-H functionalization process. This method could be applied in the synthesis of phenolic compounds with potential applications in pharmaceuticals and materials science (Runsheng Xu, Jie‐Ping Wan, H. Mao, & Yuanjiang Pan, 2010).

Environmental and Analytical Chemistry

Research on the determination of phenols in water samples has demonstrated the application of poly-(methacrylic acid-co-ethylene glycol dimethacrylate) monolith microextraction coupled with capillary electrophoresis. This method, utilized for detecting catechol, resorcinol, and similar compounds, highlights the relevance of phenolic derivatives in environmental monitoring and analysis (Tingting Li, Q. Jia, Lihua Song, Riyan Su, Yin Lei, Weihong Zhou, & Hongfei Li, 2009).

properties

IUPAC Name

6-tert-butyl-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8-6-7-10(12(3,4)5)11(13)9(8)2/h6-7,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIINAHBZNVOMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885895
Record name Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl-

CAS RN

46170-85-8
Record name 6-(1,1-Dimethylethyl)-2,3-dimethylphenol
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Record name Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl-
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Record name Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl-
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Record name Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-butyl-2,3-xylenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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